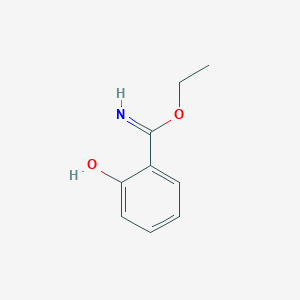

Ethyl 2-hydroxybenzimidate

説明

Ethyl 2-hydroxybenzimidate is an imidate ester derivative of 2-hydroxybenzoic acid, characterized by the presence of an imidic acid ester functional group. This compound is structurally related to aromatic esters and imidates, which are known for their versatility in organic synthesis, pharmaceutical applications, and material science .

特性

CAS番号 |

20857-12-9 |

|---|---|

分子式 |

C9H11NO2 |

分子量 |

165.19 g/mol |

IUPAC名 |

ethyl 2-hydroxybenzenecarboximidate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(10)7-5-3-4-6-8(7)11/h3-6,10-11H,2H2,1H3 |

InChIキー |

VCGCYPPHDRMEFK-UHFFFAOYSA-N |

SMILES |

CCOC(=N)C1=CC=CC=C1O |

正規SMILES |

CCOC(=N)C1=CC=CC=C1O |

同義語 |

2-hydroxyphenyl-imido-ethylether HPIEE |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following section compares Ethyl 2-hydroxybenzimidate with key analogs based on synthesis, reactivity, and applications.

Table 1: Structural and Functional Comparison

Functional Group Influence

- Imidate vs. Ester : The imidate group in Ethyl 2-hydroxybenzimidate confers greater nucleophilicity compared to traditional esters, making it reactive in glycosylation and enzyme inhibition (e.g., similar to ethyl 2-phenylacetimidate hydrochloride in glycobiology studies ).

- Benzothiazole vs. Benzimidate : Benzothiazole derivatives exhibit enhanced fluorescence and antimicrobial activity, whereas benzimidates may serve as ligands or inhibitors due to their nitrogen-rich structure .

Material Science

- Fluorescent sensors : Ethyl 2-benzothiazolyl acetate derivatives are utilized in sensor design due to their photophysical properties .

Limitations and Knowledge Gaps

The provided evidence lacks explicit data on Ethyl 2-hydroxybenzimidate, necessitating inferred comparisons. Key gaps include:

- Exact synthetic protocols and yield optimization.

- Experimental data on biological activity or stability.

- Comparative spectroscopic analysis (e.g., FTIR, NMR) with analogs.

Q & A

Q. How can researchers ensure ethical use of published data on Ethyl 2-hydroxybenzimidate?

- Methodology :

- Cite primary literature (e.g., synthesis protocols from Eur. J. Pharm. Sci. or J. Org. Chem.) rather than patents or non-peer-reviewed sources.

- Adhere to copyright rules when reproducing figures or spectra.

- Disclose conflicts of interest (e.g., funding from chemical suppliers) in acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。